![molecular formula C23H29N3O4S B2889623 N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941912-19-2](/img/structure/B2889623.png)
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C23H29N3O4S and its molecular weight is 443.56. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methods and Characterization
Researchers have developed synthetic methods for producing new compounds with potential pharmacological activities, including methods for synthesizing tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds, which were characterized for their potential future pharmacological investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017). Another study focused on the organocatalytic enantioselective synthesis of 1-substituted 1,2,3,4-tetrahydroisoquinolines, including the synthesis of natural products and synthetic drugs, highlighting the critical role of the sulfenamide moiety in the iminium ion cyclization process (E. Mons et al., 2014).
Potential Biological Activities
Some derivatives of 4-oxoquinoline-3-carboxamides have been synthesized and tested for their ability to correct defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, with several compounds showing submicromolar potency (Y. F. Suen et al., 2006). Additionally, new azo disperse dyes derived from 6-butyl-4-hydroxyquinolin-2-(1H)-one were synthesized and characterized, demonstrating potential for solvatochromic applications (E. M. Rufchahi, M. Mohammadinia, 2014).
Antimicrobial and Antitumor Activities
Compounds combining quinazolinone and thiazolidinone moieties were synthesized and showed promising in vitro antibacterial and antifungal activities (N. Desai, A. Dodiya, P. N. Shihora, 2011). A study on acetylenic quinolinesulfonamide derivatives evaluated their antiproliferative activity against human breast cancer cell lines, with some compounds displaying potent antitumor activities comparable to cisplatin (Krzysztof Marciniec et al., 2017).
Mechanism of Action
Target of Action
It is noted as an impurity of cilostazol , which is a potent phosphodiesterase III A (PDE3A) inhibitor . Therefore, it’s possible that this compound may also interact with PDE3A or similar targets.
Mode of Action
Given its structural similarity to cilostazol, it may also function as an inhibitor of pde3a . Inhibition of PDE3A leads to an increase in cyclic AMP (cAMP) within cells, which can have various downstream effects, including vasodilation and inhibition of platelet aggregation .
Biochemical Pathways
Elevated cAMP levels can activate protein kinase A (PKA), leading to phosphorylation of various target proteins and influencing numerous cellular processes, including metabolism, gene transcription, and cell cycle progression .
Result of Action
If it acts similarly to cilostazol, it could have antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties in vivo .
Action Environment
The influence of environmental factors on this compound’s action, efficacy, and stability is not detailed in the search results. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity and stability.
It’s important to note that this analysis is based on its structural similarity to Cilostazol and the assumption that it may share some of its targets and effects .
properties
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-4-6-13-26-20-10-8-19(15-17(20)7-12-23(26)28)25-31(29,30)21-11-9-18(14-16(21)3)24-22(27)5-2/h8-11,14-15,25H,4-7,12-13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXOXWUZWOGDCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl)-3-methylphenyl)propionamide |
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